

Crystal Structure Analysis of Substituted 2-Phenylthiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylthiazole

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This technical guide provides an in-depth exploration of the crystal structure analysis of substituted **2-phenylthiazole** derivatives, a class of compounds demonstrating significant therapeutic potential. Thiazole derivatives are pivotal in medicinal chemistry due to their wide range of biological activities, including as cholinesterase and CYP51 inhibitors.^{[1][2]}

Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data, and visualizes their interaction with biological pathways.

Crystallographic Data of Representative 2-Phenylthiazole Derivatives

The structural parameters of two distinct substituted **2-phenylthiazole** derivatives, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (designated as 6a) and a related compound (6d), have been determined by single-crystal X-ray diffraction, providing valuable insights into their molecular geometry.^{[1][3]}

Parameter	Compound 6a	Compound 6d
Crystal System	Monoclinic	Triclinic
Space Group	P21/n	P-1
a (Å)	Data not available	Data not available
b (Å)	Data not available	Data not available
c (Å)	Data not available	Data not available
α (°)	90	Data not available
β (°)	Data not available	Data not available
γ (°)	90	Data not available
Volume (Å ³)	Data not available	Data not available
Z	Data not available	Data not available
Selected Bond Lengths (Å)		
S1–C14	1.737	1.724
S1–C16	1.701	1.681
N2–C14	1.364	1.362
Selected Bond Angles (°)		
Data not available	Data not available	Data not available
Selected Torsion Angles (°)		
Data not available	Data not available	Data not available

Note: Specific unit cell dimensions (a, b, c, α , β , γ) and further bond angles and torsion angles were not fully detailed in the provided search results but are typically reported in comprehensive crystallographic information files (CIFs).

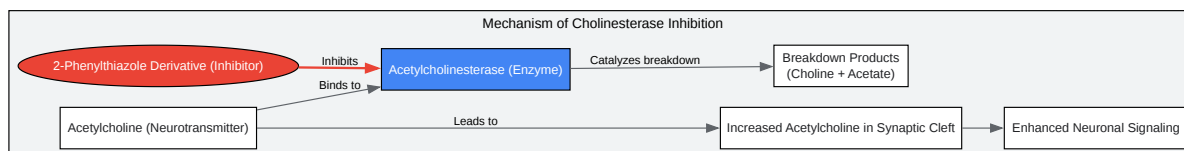
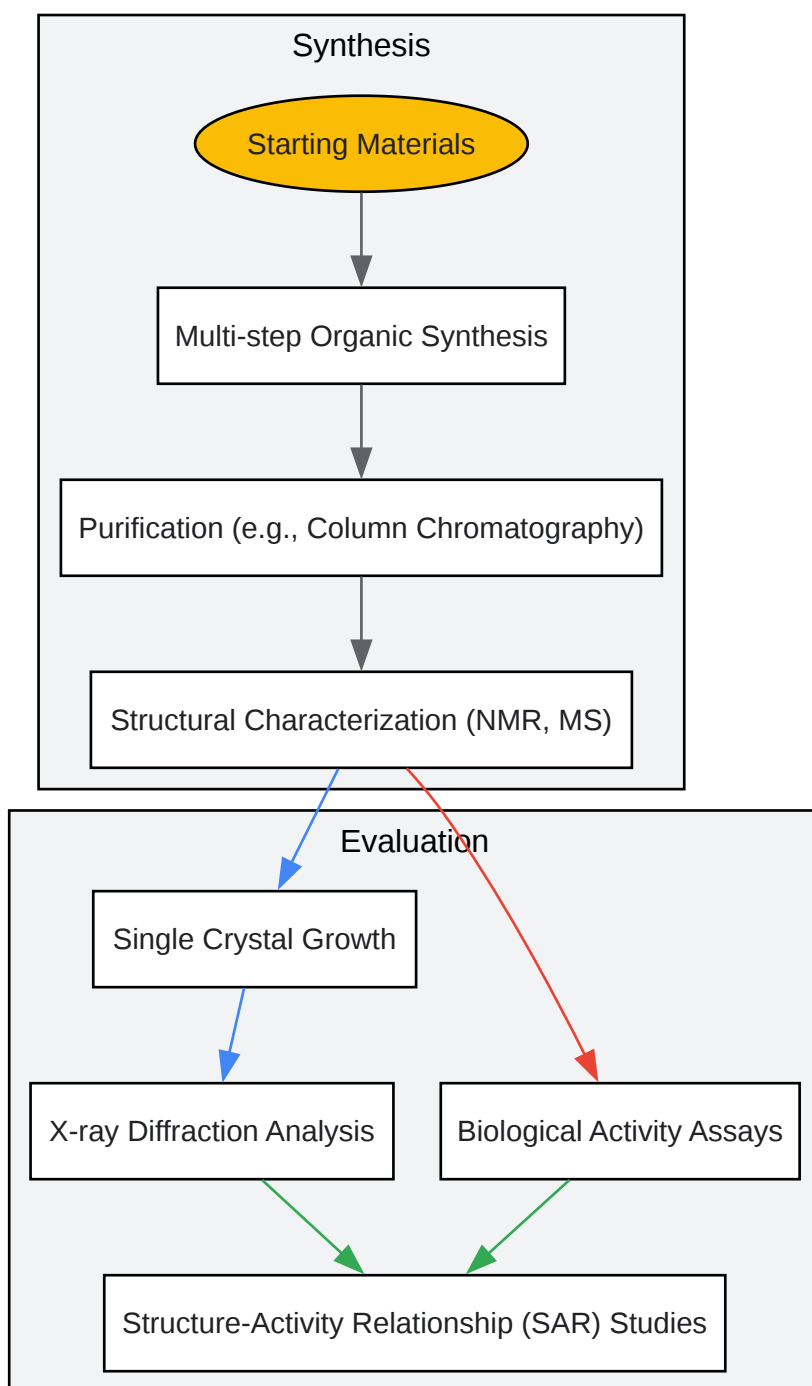
The structures of these compounds were confirmed by single-crystal X-ray diffraction studies, which revealed key intermolecular interactions such as C–H \cdots O hydrogen bonds.[\[1\]](#)[\[3\]](#)

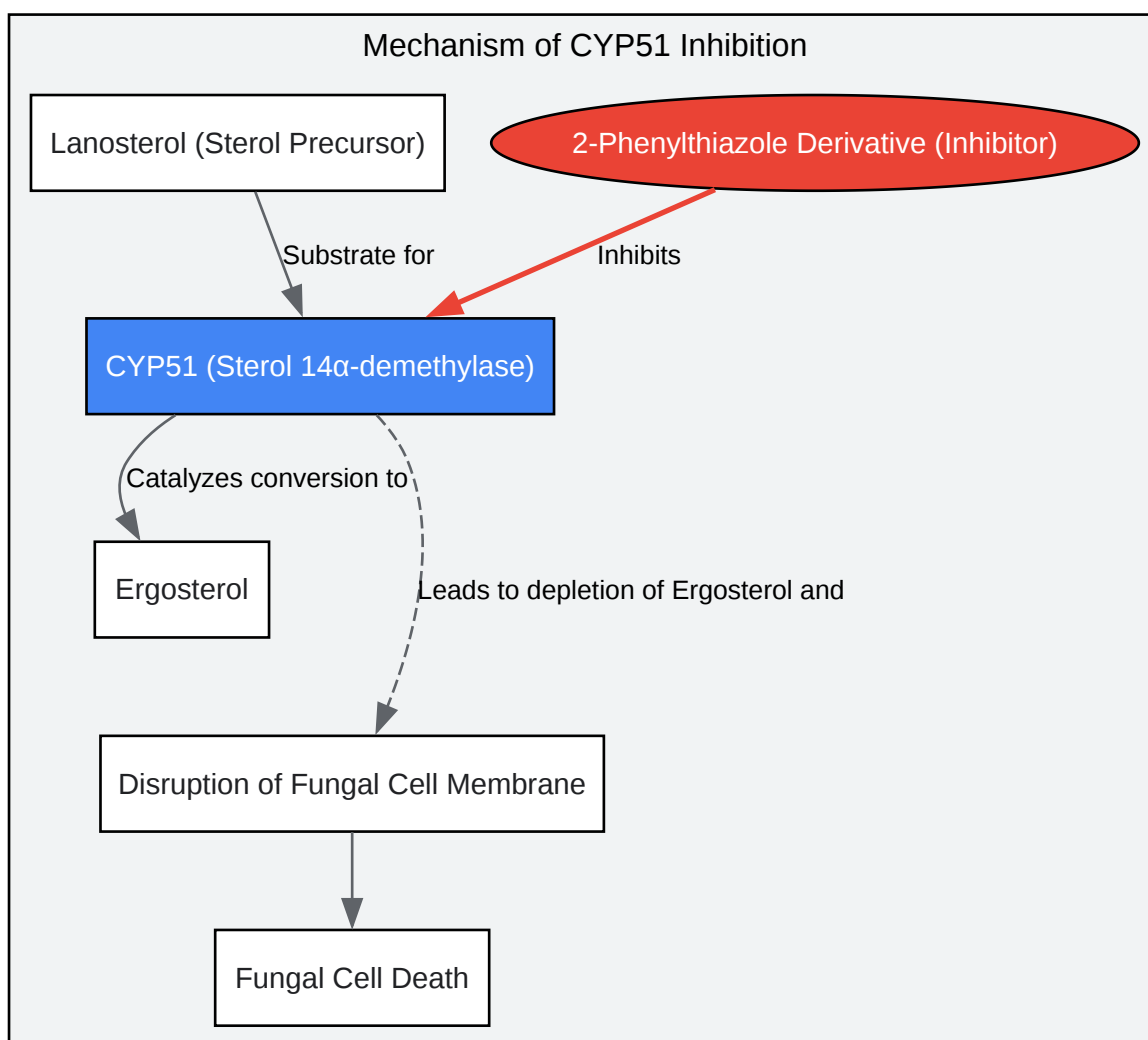
Hirshfeld surface analysis is another technique employed to understand the different intermolecular interactions and packing modes of these crystalline structures.^{[1][3]}

Experimental Protocols

Synthesis of Substituted 2-Phenylthiazole Derivatives

The synthesis of the representative compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone (6a), is a multi-step process.^[4] A general workflow for the synthesis and evaluation of such derivatives is outlined below.





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